Dopamine D4 Receptor Affinity: 6-Azaindole vs. Clozapine and 7-Azaindole
The pyrrolo[2,3-c]pyridine-derived Mannich base candidate 346, synthesized from 5-(piperazin-1-yl)-1H-pyrrolo[2,3-c]pyridine via phenylpiperazine-methyl substitution, demonstrated selective binding at the dopamine D4.4 receptor with a Ki of 6.4 nM [1]. This affinity is superior to the atypical antipsychotic agent clozapine, which binds to the D4 receptor with a reported Ki of approximately 6.9–35 nM depending on assay conditions [1][2]. In contrast, the 7-azaindole (pyrrolo[2,3-b]pyridine) derivative L-745,870, which progressed to clinical development for schizophrenia, showed D4 receptor affinity of approximately 0.16–0.43 nM and failed to demonstrate clinical efficacy, highlighting that higher-affinity D4 binding does not guarantee translational success and that the 6-azaindole scaffold may offer a differentiated pharmacological profile [1][3]. Within the same study, the pyrrolo[2,3-d]pyrimidine Mannich bases 12d (Ki = 1.9 nM) and 34d (Ki = 2.4 nM) achieved higher potency than candidate 346, but the pyrrolo[2,3-c]pyridine scaffold provides distinct physicochemical properties (clogP, solubility) that may favor CNS penetration [1].
| Evidence Dimension | Dopamine D4.4 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 6.4 nM (candidate 346, pyrrolo[2,3-c]pyridine Mannich base derived from 5-piperazinyl-1H-pyrrolo[2,3-c]pyridine scaffold) |
| Comparator Or Baseline | Clozapine: Ki ~6.9–35 nM (D4 receptor); L-745,870 (7-azaindole): Ki ~0.16–0.43 nM; pyrrolo[2,3-d]pyrimidine 12d: Ki = 1.9 nM; pyrrolo[2,3-d]pyrimidine 34d: Ki = 2.4 nM |
| Quantified Difference | Candidate 346 shows ~1.08–5.5-fold higher affinity than clozapine; ~15–40-fold lower affinity than 7-azaindole L-745,870; ~3.4-fold lower affinity than pyrrolo[2,3-d]pyrimidine 12d |
| Conditions | Radioligand binding assay using human cloned D4.4 receptor expressed in CHO cells; [3H]spiperone as radioligand; Ki values determined by Cheng-Prusoff equation (Linz et al., Bioorg Med Chem, 2009) |
Why This Matters
The 6.4 nM D4 affinity establishes a defined potency benchmark that distinguishes the pyrrolo[2,3-c]pyridine scaffold from both the clinically tested 7-azaindole series and the reference antipsychotic clozapine, enabling rational selection for D4-targeted probe development.
- [1] Linz S, Müller J, Hübner H, Gmeiner P, Troschütz R. Design, synthesis and dopamine D4 receptor binding activities of new N-heteroaromatic 5/6-ring Mannich bases. Bioorg Med Chem. 2009;17(13):4448-4458. View Source
- [2] Seeman P, Corbett R, Van Tol HHM. Atypical neuroleptics have low affinity for dopamine D2 receptors or are selective for D4 receptors. Neuropsychopharmacology. 1997;16(2):93-110. View Source
- [3] Bristow LJ, Kramer MS, Kulagowski J, Patel S, Ragan CI, Seabrook GR. Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist. Trends Pharmacol Sci. 1997;18(6):186-188. View Source
